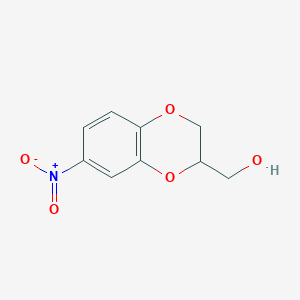![molecular formula C19H13BrN4O4S B2428333 6-(((3-(2-Bromphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]chinazolin-8(7H)-on CAS No. 1112013-27-0](/img/structure/B2428333.png)
6-(((3-(2-Bromphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]chinazolin-8(7H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C19H13BrN4O4S and its molecular weight is 473.3. The purity is usually 95%.
BenchChem offers high-quality 6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photothermische Therapie
Die Struktur der Verbindung deutet auf mögliche Anwendungen in der photothermischen Therapie hin. Photothermische Wirkstoffe absorbieren Licht und wandeln es in Wärme um, die Krebszellen oder Krankheitserreger selektiv zerstören kann. In diesem Fall tragen die Absorption im nahen Infrarotbereich (NIR) und der nicht-strahlende Übergang zu einer effizienten photothermischen Umwandlung bei. Forscher haben die photothermischen Eigenschaften der Verbindung untersucht und bemerkenswerte Umwandlungseffizienzen erzielt . Weitere Studien könnten die Verwendung der Verbindung in der gezielten Krebstherapie oder bei der Beseitigung von Bakterien untersuchen.
Organische Radikal-basierte Materialien
Organische Radikale haben aufgrund ihrer einzigartigen elektronischen Eigenschaften und potenziellen Anwendungen in der Materialwissenschaft Aufmerksamkeit erlangt. Die Einarbeitung von Diphenylamin (DPA)-Einheiten in die Tris(2,4,6-trichlorphenyl)methyl (TTM)-Radikale beeinflusst die intermolekularen Ladungstransfer (ICT)-Wechselwirkungen. Durch Optimierung der Donatorzahl und der Substitutionsposition haben Forscher hohe Photolumineszenzquantenausbeuten und Absorptionsmaxima in Cyclohexanlösungen erzielt. Diese Verbindung, mit DPA-Einheiten, die an verschiedenen Armen des TTM-Kerns befestigt sind, zeigt vielversprechende Eigenschaften für organische Radikal-basierte Materialien .
Chemische Sensoren
Die funktionellen Gruppen und aromatischen Ringe der Verbindung machen sie zu einem interessanten Kandidaten für chemische Sensoren. Forscher haben verwandte Verbindungen (z. B. 5-(2′-Bromphenylazo)-6-hydroxypyrimidin-2,4-dion) zur Detektion bestimmter Ionen synthetisiert. Durch die Einarbeitung dieser Verbindung in einen Optoden könnte sie möglicherweise als selektiver Sensor für Metallionen wie Gadolinium (Gd³⁺) dienen . Weitere Untersuchungen ihrer sensorischen Fähigkeiten und Selektivität sind gerechtfertigt.
Eigenschaften
IUPAC Name |
6-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4S/c1-24-18(25)11-6-14-15(27-9-26-14)7-13(11)21-19(24)29-8-16-22-17(23-28-16)10-4-2-3-5-12(10)20/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCAPPGFDWJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride](/img/structure/B2428252.png)
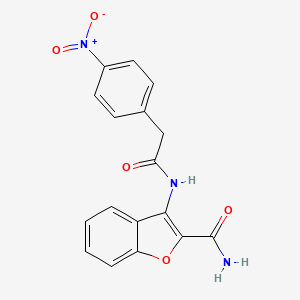
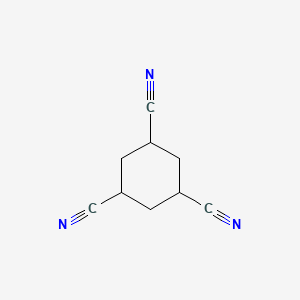

![1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2428259.png)
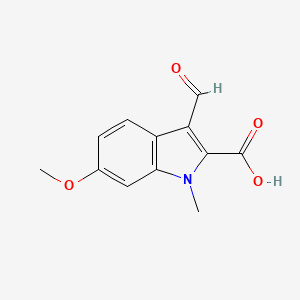
![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)
![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)
![methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate](/img/structure/B2428266.png)
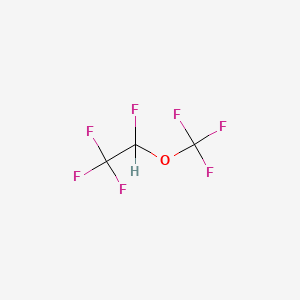

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)
